molecular formula C42H63Na14O56P7 B599722 β-シクロデキストリンリン酸ナトリウム CAS No. 199684-61-2

β-シクロデキストリンリン酸ナトリウム

カタログ番号: B599722
CAS番号: 199684-61-2
分子量: 2002.583
InChIキー: NDMFLIXECRFTEY-IPRHCQSVSA-A
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Cyclodextrin Phosphate Sodium Salt is a derivative of beta-cyclodextrin . Beta-cyclodextrins are cyclic oligosaccharides that consist of seven glucose subunits linked end-to-end through α-1,4-glycoside bonds . They are known for their hydrophilic exterior and hydrophobic molecular cavity, which can provide hydrophobic binding sites for inorganic ions and guest organic molecules .


Molecular Structure Analysis

Beta-cyclodextrin has a structure of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic . The phosphate sodium salt variant would have phosphate groups attached to the cyclodextrin molecule .


Physical And Chemical Properties Analysis

Beta-Cyclodextrin Phosphate Sodium Salt is a powder with an assay of ≥95% . It has an extent of labeling of 4 mol phosphate per mol cyclodextrin . It should be stored at a temperature of 2-8°C .

Safety and Hazards

Beta-Cyclodextrin Phosphate Sodium Salt is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

作用機序

Target of Action

Beta-Cyclodextrin Phosphate Sodium Salt (BCDPS) primarily targets poorly water-soluble drugs . The compound’s unique annular hollow ultrastructure allows it to encapsulate these drugs, thereby increasing their stability .

Mode of Action

BCDPS interacts with its targets through a process known as inclusion complexation . This involves the encapsulation of hydrophobic drug moieties into the central cavity of the BCDPS molecule . The interaction changes the physicochemical properties of the drugs without altering their intrinsic properties to permeate biological membranes or interact with drug receptors .

Biochemical Pathways

The primary biochemical pathway affected by BCDPS is the solubilization of poorly water-soluble drugs . By forming inclusion complexes with these drugs, BCDPS enhances their solubility, particularly in water and ethanol:water (1:3) mixtures . This improved solubility is accompanied by an enhanced solubilizing effect .

Pharmacokinetics

The pharmacokinetics of BCDPS involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, BCDPS was almost wholly removed from rat plasma within 36 hours . High concentrations of BCDPS distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact BCDPS to urine and feces was lower than the administration dose . It is speculated that BCDPS metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .

Result of Action

The primary result of BCDPS’s action is the enhanced solubility and bioavailability of poorly water-soluble drugs .

Action Environment

The action of BCDPS is influenced by environmental factors such as pH and temperature . For instance, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C . Moreover, the location of the monoesterified phosphate groups on the BCDPS molecule was influenced by the reaction pH .

生化学分析

Biochemical Properties

Beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT plays a significant role in biochemical reactions due to its ability to form stable inclusion complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can form complexes with lysozyme, a protein, thereby modulating its physicochemical and biological properties . These interactions can enhance the solubility, stability, and bioavailability of the guest molecules.

Cellular Effects

Beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It can enhance the delivery of therapeutic agents to target cells by forming inclusion complexes, thereby improving their cellular uptake and efficacy. Additionally, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can affect cell membrane integrity and fluidity, influencing cell function and signaling pathways .

Molecular Mechanism

The molecular mechanism of beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT involves its ability to form inclusion complexes with various biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can inhibit the activity of certain enzymes by blocking their active sites or altering their conformation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can change over time due to its stability and degradation. This compound is generally stable under physiological conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can maintain its activity and efficacy over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT in animal models vary with different dosages. At low doses, this compound can enhance the solubility and bioavailability of therapeutic agents without causing significant adverse effects. At high doses, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT may exhibit toxic or adverse effects, such as cytotoxicity and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes.

Metabolic Pathways

Beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the metabolism of guest molecules by enhancing their solubility and stability, thereby facilitating their enzymatic degradation or transformation . Additionally, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can modulate the activity of metabolic enzymes, affecting the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can bind to membrane transporters, enhancing its cellular uptake and distribution . Additionally, this compound can accumulate in specific tissues or compartments, depending on its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its activity or function. For instance, beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT can localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . These interactions can affect the compound’s activity and function, influencing cellular processes and outcomes.

特性

IUPAC Name

tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFLIXECRFTEY-IPRHCQSVSA-A
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Na14O56P7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2002.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。